molecular formula C16H14ClN3O5S B2960943 (Z)-methyl 2-(6-chloro-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941917-29-9

(Z)-methyl 2-(6-chloro-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2960943
CAS No.: 941917-29-9
M. Wt: 395.81
InChI Key: UNJBFUXXNWZHJG-VLGSPTGOSA-N
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Description

(Z)-methyl 2-(6-chloro-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a benzo[d]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(6-chloro-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the imino group: This step involves the reaction of the benzo[d]thiazole derivative with an appropriate acylating agent.

    Formation of the pyrrolidinone moiety: This can be achieved through the reaction of the intermediate with succinic anhydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(6-chloro-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents.

    Chloro-substituted heterocycles: Compounds with chloro groups attached to different heterocyclic cores.

    Pyrrolidinone-containing compounds: Molecules featuring the pyrrolidinone moiety.

Uniqueness

What sets (Z)-methyl 2-(6-chloro-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 2-[6-chloro-2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5S/c1-25-15(24)8-19-10-3-2-9(17)6-11(10)26-16(19)18-12(21)7-20-13(22)4-5-14(20)23/h2-3,6H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJBFUXXNWZHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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